molecular formula C17H19F3N4O B6458385 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2548978-87-4

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6458385
CAS No.: 2548978-87-4
M. Wt: 352.35 g/mol
InChI Key: UJTIMWBAPOEIKY-UHFFFAOYSA-N
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Description

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives

Uniqueness

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

4-Methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethoxyphenyl group. The molecular formula is C16H20F3N5C_{16}H_{20}F_3N_5 with a molecular weight of approximately 366.4 g/mol. Its structural complexity may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Certain pyrimidine compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Many derivatives possess antibacterial and antifungal activities.
  • Neurological Effects : Some piperazine-based compounds are being investigated for their potential in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine-containing compounds. For instance, LQFM018, a related piperazine derivative, demonstrated significant antiproliferative effects in K562 leukemic cells through necroptosis pathways . The ability of these compounds to induce cell death in cancer cells suggests that this compound may also possess similar properties.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
LQFM018K56215.2Necroptosis
Compound 16MCF-70.09Apoptosis
Compound 25HepG2<100Cytotoxicity

Antimicrobial Properties

Pyrimidine derivatives have been tested for antimicrobial activity against various strains. In one study, synthesized compounds exhibited varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed, revealing promising results for certain derivatives .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus64
Compound CK. pneumoniae128

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Binding : Piperazine derivatives often interact with neurotransmitter receptors, which could explain their neurological effects.
  • Cell Cycle Disruption : Some studies suggest that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine derivatives, including variations of the target compound. These studies revealed that modifications in the chemical structure significantly impacted biological activity, emphasizing the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

4-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-13-6-7-21-16(22-13)24-10-8-23(9-11-24)12-14-2-4-15(5-3-14)25-17(18,19)20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTIMWBAPOEIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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